molecular formula C21H17Cl2NO4S B14577452 Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)- CAS No. 61294-05-1

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)-

Cat. No.: B14577452
CAS No.: 61294-05-1
M. Wt: 450.3 g/mol
InChI Key: VNMJEDAFXTWMDW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a 2-(benzoyloxy)ethyl group and a 2,5-dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 2-(benzoyloxy)ethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate benzenesulfonamide, which is then reacted with 2,5-dichlorophenyl isocyanate to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)- is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the 2-(benzoyloxy)ethyl and 2,5-dichlorophenyl groups.

    Benzenesulfonanilide: Contains a phenyl group instead of the 2-(benzoyloxy)ethyl group.

    N-Butyl-Benzenesulfonamide: Contains a butyl group instead of the 2-(benzoyloxy)ethyl group.

Uniqueness

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)- is unique due to the presence of both the 2-(benzoyloxy)ethyl and 2,5-dichlorophenyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61294-05-1

Molecular Formula

C21H17Cl2NO4S

Molecular Weight

450.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]ethyl benzoate

InChI

InChI=1S/C21H17Cl2NO4S/c22-17-11-12-19(23)20(15-17)24(29(26,27)18-9-5-2-6-10-18)13-14-28-21(25)16-7-3-1-4-8-16/h1-12,15H,13-14H2

InChI Key

VNMJEDAFXTWMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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